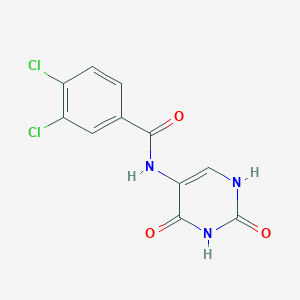

3,4-dichloro-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

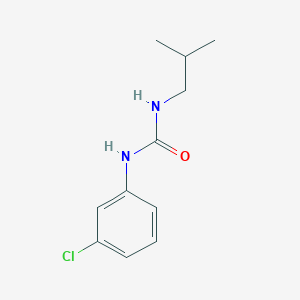

3,4-dichloro-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide is a complex organic compound featuring a pyrimidinyl group attached to a benzamide moiety with two chlorine substituents. This structure suggests potential biological activity and chemical properties worth exploring through synthesis and analysis.

Synthesis Analysis

The synthesis of complex organic compounds like this compound likely involves multiple steps, including condensation, cyclization, and chlorination reactions. These processes might resemble those used in the synthesis of related compounds, where key functionalities are introduced through selective reactions under controlled conditions (Majumdar, Das, & Jana, 1998).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods and X-ray crystallography. These techniques help in elucidating the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. Spectral data, including IR, NMR, and mass spectroscopy, are critical for confirming the structure (Özdemir et al., 2015).

Chemical Reactions and Properties

The chemical reactions of this compound would depend on its functional groups. The amide and pyrimidinyl groups could engage in nucleophilic substitution, condensation, and hydrolysis reactions. The dichloro substituents also offer sites for further chemical modifications, impacting the compound's reactivity (Zhou et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, provide insights into the compound's behavior in different environments. These characteristics are influenced by the molecular structure and the presence of specific functional groups. X-ray crystallography can reveal the crystalline structure and packing, which are crucial for understanding the compound's stability and solubility (Zheng et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, are shaped by the compound's molecular framework. The electronic distribution across the molecule affects its interactions with other chemical entities, influencing its role in chemical reactions. Computational studies, such as density functional theory (DFT), can predict these properties and guide experimental investigations (Bommeraa, Merugu, & Eppakayala, 2019).

While the exact compound "this compound" was not directly addressed in the literature, the discussed principles and findings from related research provide a foundation for understanding its potential synthesis, structure, and properties. Further experimental studies would be required to fully elucidate the detailed characteristics of this compound.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed novel compounds derived from various chemical reactions involving similar pyrimidinyl benzamide structures, indicating their utility in creating new pharmacological agents. For example, compounds with significant COX-2 selectivity, analgesic, and anti-inflammatory activities have been synthesized, highlighting the potential of pyrimidinyl benzamide derivatives in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential Antimicrobial and Antitubercular Agents

Some newly synthesized azetidin-1-yl benzamide derivatives exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values less than 1 µg/mL. These findings suggest the potential of benzamide derivatives as leads in the development of new anti-tubercular drugs (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Development of Fluorescent Gels

In the field of materials science, derivatives of pyrimidinyl benzamides have been used to form fluorescent gels with unique properties such as aggregation-enhanced emission and multi-stimuli-responsive behavior. These materials have potential applications in sensing, imaging, and as functional materials in various technologies (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Anticancer Research

Compounds structurally related to 3,4-dichloro-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide have been identified as histone deacetylase inhibitors with significant in vitro and in vivo antitumor activity, showcasing the potential of these compounds in cancer therapy (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, & Besterman, 2008).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of heterocyclic compounds starting from pyrimidinyl benzamides, contributing to the diversity of synthetic routes and the discovery of new molecules with potential biological and chemical applications (Abo-Bakr, Hassan, Temirek, & Mosallam, 2012).

properties

IUPAC Name |

3,4-dichloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O3/c12-6-2-1-5(3-7(6)13)9(17)15-8-4-14-11(19)16-10(8)18/h1-4H,(H,15,17)(H2,14,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSHLNRDPKTSOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CNC(=O)NC2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)

![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)